Piboserod hydrochloride

Descripción

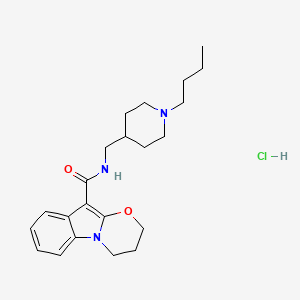

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[(1-butylpiperidin-4-yl)methyl]-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O2.ClH/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25;/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABVCZHWRUGYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170453 | |

| Record name | Piboserod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178273-87-5 | |

| Record name | Piboserod hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178273875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piboserod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBOSEROD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Z0VMM0AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piboserod Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cardiac Myocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piboserod (B1663627) hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor. In the context of cardiac pathophysiology, particularly heart failure, the 5-HT4 receptor system is upregulated, contributing to adverse cardiac remodeling and arrhythmias through a Gs-protein coupled signaling cascade that increases intracellular cyclic adenosine (B11128) monophosphate (cAMP). Piboserod hydrochloride has been investigated as a therapeutic agent to counteract these detrimental effects by competitively blocking the 5-HT4 receptor in cardiac myocytes. This guide provides a detailed overview of its mechanism of action, summarizing key binding affinity data, outlining the core signaling pathway, and detailing relevant experimental methodologies. While specific data on the direct effects of piboserod on cardiac ion channels such as the L-type calcium current and delayed rectifier potassium currents are not extensively available in the public literature, this guide provides the foundational knowledge and experimental frameworks for such investigations.

Core Mechanism of Action: 5-HT4 Receptor Antagonism

Piboserod's primary mechanism of action in cardiac myocytes is the competitive antagonism of the 5-HT4 receptor.[1] In pathological conditions like heart failure, there is an increased expression and activity of myocardial 5-HT4 receptors.[2] The endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), stimulates these receptors, initiating a signaling cascade that can be detrimental in the long term.

Signaling Pathway

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets within the cardiomyocyte, including L-type calcium channels and components of the myofilament, leading to increased contractility (inotropic effect) and heart rate (chronotropic effect).[4] In the failing heart, this sustained signaling is considered maladaptive, contributing to cellular hypertrophy and arrhythmias.[5] Piboserod, by blocking the 5-HT4 receptor, inhibits this entire downstream signaling cascade.

Quantitative Data

Precise quantitative data on the binding affinity and functional inhibition of piboserod at the cardiac 5-HT4 receptor are crucial for understanding its potency and selectivity.

| Parameter | Value | Receptor/System | Reference |

| pKi | 10.4 ± 0.1 | Human 5-HT4(c) receptor | [6] |

Note: While this pKi value provides a strong indication of high affinity, specific IC50 values for piboserod on cardiac myocyte 5-HT4 receptors were not found in the reviewed literature.

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the investigation of piboserod's mechanism of action.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is designed to determine the binding affinity of piboserod for the 5-HT4 receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radiolabeled ligand to the 5-HT4 receptor, and subsequently the inhibition constant (Ki) of piboserod.

Materials:

-

Cell membranes expressing the human 5-HT4 receptor.

-

Radioligand, e.g., [3H]-GR113808.

-

This compound.

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4).

-

Wash buffer (e.g., ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Saturation Binding Assay:

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand in the binding buffer.

-

For each concentration, prepare parallel tubes containing an excess of a non-labeled 5-HT4 antagonist to determine non-specific binding.

-

Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Competition Binding Assay:

-

Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at its Kd) with increasing concentrations of piboserod.

-

Include control tubes for total binding (radioligand only) and non-specific binding.

-

-

Assay Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of piboserod and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Current (ICaL)

This protocol is to measure the effect of piboserod on ICaL in isolated cardiac myocytes.

Objective: To determine if piboserod directly modulates the L-type calcium current.

Materials:

-

Isolated primary cardiac myocytes.

-

Patch-clamp rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for patch pipettes.

-

External solution (in mM): e.g., 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): e.g., 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES; pH 7.2 with CsOH.

-

This compound stock solution.

Procedure:

-

Cell Preparation: Isolate single ventricular myocytes using enzymatic digestion.

-

Pipette Fabrication: Pull patch pipettes to a resistance of 2-4 MΩ when filled with internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a single myocyte.

-

Hold the membrane potential at approximately -40 mV to inactivate sodium channels.

-

Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICaL.

-

-

Drug Application:

-

Record baseline ICaL.

-

Perfuse the cell with the external solution containing various concentrations of piboserod.

-

Record ICaL in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak ICaL amplitude at each voltage step before and after drug application.

-

Construct current-voltage (I-V) relationship plots.

-

Analyze changes in current density and voltage-dependence of activation and inactivation.

-

Whole-Cell Patch-Clamp Electrophysiology for Delayed Rectifier Potassium Currents (IKr and IKs)

This protocol is to measure the effect of piboserod on the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.

Objective: To determine if piboserod directly modulates IKr and IKs.

Materials:

-

Same as for ICaL measurement, with specific blockers.

-

IKr blocker (e.g., E-4031).

-

IKs blocker (e.g., Chromanol 293B).

Procedure:

-

Setup: Follow steps 1-3 as for ICaL recording. The holding potential is typically around -50 mV.

-

Eliciting Currents: Apply depolarizing voltage steps to activate IKr and IKs, followed by a repolarizing step to measure the tail currents, which are used to separate the two components.

-

Pharmacological Separation:

-

To isolate IKs, first record total IK, then perfuse with a specific IKr blocker (e.g., E-4031) and record the remaining current (IKs). The E-4031-sensitive current is IKr.

-

Alternatively, to isolate IKr, a specific IKs blocker can be used.

-

-

Drug Application:

-

Record baseline IKr and IKs (pharmacologically isolated).

-

Perfuse with piboserod and re-record the currents.

-

-

Data Analysis:

-

Measure the tail current amplitudes for IKr and IKs before and after piboserod application.

-

Analyze any changes in current density and the voltage-dependence of activation.

-

Conclusion and Future Directions

This compound acts as a high-affinity antagonist at the 5-HT4 receptor, a key player in the pathophysiology of heart failure. By blocking this receptor, piboserod inhibits the downstream cAMP-PKA signaling cascade, thereby mitigating the deleterious effects of excessive serotonergic stimulation in the failing heart. While its affinity for the 5-HT4 receptor is established, further research is required to elucidate its direct effects on individual cardiac ion channels. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will be critical for a more complete understanding of piboserod's cardiac electrophysiological profile and its full therapeutic potential.

References

- 1. Piboserod [medbox.iiab.me]

- 2. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A high-affinity monoclonal antibody with functional activity against the 5-hydroxytryptaminergic (5-HT4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Piboserod Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piboserod (B1663627) hydrochloride (SB 207266A) is a potent and selective serotonin (B10506) 5-HT4 receptor antagonist. Initially investigated for the treatment of irritable bowel syndrome (IBS), its development trajectory later shifted towards cardiovascular indications, specifically atrial fibrillation and heart failure. This technical guide provides an in-depth overview of the discovery and synthesis of piboserod hydrochloride, including its mechanism of action, key experimental protocols, and a summary of its quantitative pharmacological data.

Discovery and Lead Optimization

Piboserod was discovered and developed by SmithKline Beecham (now GlaxoSmithKline) in the mid-1990s as part of a research program aimed at identifying selective 5-HT4 receptor antagonists. The discovery process involved screening of a chemical library for compounds with high affinity for the 5-HT4 receptor, followed by a lead optimization campaign to improve potency, selectivity, and pharmacokinetic properties.

The lead optimization process focused on modifying the structure of an initial hit compound to enhance its drug-like characteristics. Structure-activity relationship (SAR) studies of a series of indole-based compounds led to the identification of the N-((1-Butyl-4-piperidyl)-methyl)-3,4-dihydro-2H-(1,3)oxazino(3,2-a)indole-10-carboxamide scaffold as a key pharmacophore for potent 5-HT4 antagonism. Piboserod emerged from this process as a highly potent and selective antagonist with good oral bioavailability.

The logical workflow for the discovery and initial evaluation of piboserod is outlined below:

Figure 1: Piboserod Discovery and Preclinical Workflow.

Mechanism of Action and Signaling Pathway

Piboserod acts as a competitive antagonist at the serotonin 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking the binding of serotonin to the 5-HT4 receptor, piboserod inhibits this signaling cascade.

The signaling pathway of the 5-HT4 receptor and the antagonistic action of piboserod are depicted in the following diagram:

Figure 2: 5-HT4 Receptor Signaling and Piboserod's Mechanism.

Synthesis Pathway

The synthesis of this compound involves a multi-step process, which is detailed in the patent literature (EP0630887A1). The key steps are outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3,4-dihydro-2H-[1][2]oxazino[3,2-a]indole-10-carboxylic acid

-

Alkylation: Indole-2-carboxylic acid is reacted with 1,3-dibromopropane (B121459) in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF) to yield 1-(3-bromopropyl)-1H-indole-2-carboxylic acid.

-

Cyclization: The resulting intermediate is then treated with a base, for example, sodium hydride, to facilitate intramolecular cyclization, affording 3,4-dihydro-2H-[1][2]oxazino[3,2-a]indole-10-carboxylic acid.

Step 2: Synthesis of 1-butyl-4-(aminomethyl)piperidine

-

Reductive Amination: 1-Butyl-4-piperidone is reacted with ammonia (B1221849) or a source of ammonia in the presence of a reducing agent like sodium cyanoborohydride to produce 1-butyl-4-aminopiperidine.

-

Alternative: Reduction of Nitrile: Commercially available 1-butyl-4-cyanopiperidine can be reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent to yield 1-butyl-4-(aminomethyl)piperidine.

Step 3: Amide Coupling and Salt Formation

-

Activation of Carboxylic Acid: The 3,4-dihydro-2H-[1][2]oxazino[3,2-a]indole-10-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

Amide Bond Formation: The activated carboxylic acid is then reacted with 1-butyl-4-(aminomethyl)piperidine to form the amide bond, yielding piboserod free base.

-

Salt Formation: The piboserod free base is dissolved in a suitable solvent like ethanol (B145695) or isopropanol (B130326) and treated with a solution of hydrochloric acid in the same or a compatible solvent. The this compound salt precipitates and is collected by filtration, washed, and dried.

A schematic of the synthesis pathway is provided below:

Figure 3: this compound Synthesis Pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Pharmacological Data

| Parameter | Species | Receptor | Value |

| Ki | Human | 5-HT4 | ~1.5 nM |

| pKi | Human | 5-HT2B | 6.3 - 6.6 |

Table 2: Clinical Trial Information

| Indication | Phase | Status | Key Findings |

| Irritable Bowel Syndrome | Phase II | Terminated | Showed some efficacy but development was discontinued. |

| Atrial Fibrillation | Phase II | Discontinued | Investigated for rhythm control. |

| Heart Failure | Phase II | Completed | Showed a small but statistically significant improvement in left ventricular ejection fraction. |

Conclusion

This compound is a well-characterized, potent, and selective 5-HT4 receptor antagonist that emerged from a focused lead optimization program. Its synthesis is achievable through a convergent route involving the preparation of key indole and piperidine intermediates followed by an amide coupling reaction. While its clinical development for its initial indications has been discontinued, the compound remains a valuable pharmacological tool for studying the role of the 5-HT4 receptor in various physiological and pathological processes. The detailed understanding of its discovery and synthesis provides a strong foundation for the future design of novel 5-HT4 receptor modulators.

References

Piboserod Hydrochloride: A Technical Guide on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piboserod hydrochloride (SB-207266) is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor. Initially investigated for irritable bowel syndrome (IBS) and atrial fibrillation, its most significant therapeutic potential, backed by clinical trial data, lies in the treatment of chronic heart failure. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of this compound. The information is intended to support further research and development efforts into this compound and the broader class of 5-HT4 receptor antagonists.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted signaling molecule with diverse physiological roles mediated by a family of at least 14 distinct receptor subtypes. The 5-HT4 receptor, a Gs-protein-coupled receptor, is expressed in various tissues, including the gastrointestinal tract, urinary bladder, and the cardiovascular system. In the heart, 5-HT4 receptor expression and activity are upregulated in failing myocardium, suggesting a role in the pathophysiology of heart failure. This compound has emerged as a key pharmacological tool and potential therapeutic agent for dissecting and targeting the 5-HT4 receptor pathway.

Mechanism of Action

Piboserod acts as a competitive antagonist at the 5-HT4 receptor. By binding to the receptor, it prevents the binding of the endogenous agonist, serotonin. This blockade inhibits the downstream signaling cascade initiated by 5-HT4 receptor activation.

Signaling Pathway

The primary signaling pathway of the 5-HT4 receptor involves its coupling to the stimulatory G protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. Piboserod, by blocking the initial receptor activation, prevents this increase in cAMP.

Piboserod Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piboserod hydrochloride (CAS Number: 178273-87-5) is a potent and selective 5-HT₄ receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular and gastrointestinal disorders. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies related to this compound, intended to support research and development efforts in the scientific community. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Properties

This compound is the hydrochloride salt of Piboserod. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 178273-87-5 | [1] |

| Molecular Formula | C₂₂H₃₂ClN₃O₂ | [1] |

| Molecular Weight | 405.96 g/mol | [1][2] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in water and DMSO.[2][3] | |

| Predicted pKa (Strongest Basic) | 9.8 (Predicted) | |

| Storage Conditions | Store at -20°C for long-term stability. | [4] |

Mechanism of Action and Signaling Pathway

Piboserod is a selective antagonist of the 5-hydroxytryptamine 4 (5-HT₄) receptor.[4] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), primarily couples to the Gαs subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function.

By competitively binding to the 5-HT₄ receptor, Piboserod blocks the binding of serotonin and subsequent activation of this signaling pathway. This antagonism can modulate various physiological processes, including gastrointestinal motility and cardiac function, which are key areas of investigation for this compound.

Below is a diagram illustrating the canonical 5-HT₄ receptor signaling pathway and the inhibitory action of Piboserod.

References

Piboserod Hydrochloride: A Technical Guide to its Selectivity for 5-HT4 Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piboserod (B1663627) hydrochloride, a potent and selective 5-HT4 receptor antagonist, has been a subject of significant interest in drug development for various indications, including atrial fibrillation and irritable bowel syndrome. This technical guide provides an in-depth analysis of the selectivity of piboserod for 5-HT4 receptor subtypes. While comprehensive data across all splice variants are limited in publicly available literature, this document consolidates the existing quantitative data on its binding affinity and functional antagonism. Detailed methodologies for the key experimental assays used to characterize piboserod's pharmacological profile are provided, along with visualizations of the 5-HT4 receptor signaling pathway and relevant experimental workflows to aid in the understanding of its mechanism of action.

Introduction

The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely expressed in the central and peripheral nervous systems, as well as in non-neuronal tissues such as the gastrointestinal tract, heart, and urinary bladder. The activation of 5-HT4 receptors is known to modulate a variety of physiological processes, including gastrointestinal motility, cardiac function, and cognition. The diversity in 5-HT4 receptor function is further expanded by the existence of multiple splice variants, which differ in the composition of their C-terminal tail. These variations can influence receptor localization, G-protein coupling, and downstream signaling.

Piboserod (also known as SB-207266) has been identified as a highly selective antagonist of the 5-HT4 receptor.[1][2] Understanding its selectivity profile across the different 5-HT4 receptor subtypes is crucial for elucidating its therapeutic effects and potential side effects. This guide aims to provide a detailed overview of the current knowledge regarding the interaction of piboserod with 5-HT4 receptor subtypes.

Quantitative Data on Piboserod's Receptor Affinity and Potency

The affinity of piboserod for 5-HT4 receptors has been determined through radioligand binding assays, while its functional antagonism has been quantified using various in vitro functional assays. The available data are summarized in the tables below.

Table 1: Binding Affinity of Piboserod for 5-HT4 Receptors

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | pKi | Reference |

| Human 5-HT4(c) | Recombinant | [3H]-GR113808 | - | 10.4 ± 0.1 | [3] |

| Human 5-HT4 | Recombinant | Not Specified | ~0.1 | - | [4] |

| Human 5-HT4 | Recombinant | Not Specified | ~1.5 | - | [2] |

Note: A lower Ki value and a higher pKi value indicate a higher binding affinity.

Table 2: Functional Antagonist Potency of Piboserod

| Preparation | Agonist | Assay | KB (nM) | pA2/pKB | Reference |

| Human detrusor muscle strips | Serotonin (B10506) (5-HT) | Electrical Field Stimulation-induced contractions | 0.56 ± 0.09 | - | [5] |

| Guinea-pig distal colon LMMP | Serotonin (5-HT) | Cholinergically-mediated contractions | - | 10.6 ± 0.1 | [6] |

| Guinea pig colonic LMMP | TD-8954 | Isometric force measurement | - | 9.3 | [7] |

Note: KB is the equilibrium dissociation constant for an antagonist. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 3: Selectivity Profile of Piboserod

| Receptor | pKi | Reference |

| Human 5-HT4(c) | 10.4 ± 0.1 | [3] |

| Human 5-HT2B | 6.6 ± 0.1 | [3] |

Experimental Protocols

The following sections detail the general methodologies employed in the characterization of piboserod's interaction with 5-HT4 receptors.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled ligand (e.g., piboserod).

Objective: To determine the binding affinity (Ki) of piboserod for 5-HT4 receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cells stably expressing a specific human 5-HT4 receptor subtype (e.g., HEK-293 cells transfected with the human 5-HT4(c) receptor) are cultured and harvested.

-

The cells are homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

A fixed concentration of a selective 5-HT4 receptor radioligand (e.g., [3H]-GR113808) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competing ligand (piboserod) are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 receptor ligand.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of piboserod that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (cAMP Accumulation)

5-HT4 receptors are canonically coupled to the Gs alpha subunit of heterotrimeric G-proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The antagonist effect of piboserod can be quantified by its ability to inhibit agonist-induced cAMP production.

Objective: To determine the functional potency (KB or pA2) of piboserod as a 5-HT4 receptor antagonist.

General Protocol:

-

Cell Culture:

-

Cells stably expressing a specific human 5-HT4 receptor subtype are seeded in multi-well plates and grown to a suitable confluency.

-

-

cAMP Assay:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are pre-incubated with varying concentrations of piboserod or vehicle.

-

A fixed concentration of a 5-HT4 receptor agonist (e.g., serotonin) is then added to stimulate cAMP production.

-

The incubation is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

The concentration-response curves for the agonist in the presence of different concentrations of piboserod are plotted.

-

The Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

-

5-HT4 Receptor Signaling Pathway

The canonical signaling pathway for 5-HT4 receptors involves their coupling to Gs-proteins and subsequent activation of the adenylyl cyclase-cAMP-PKA cascade. Piboserod acts by competitively blocking the binding of agonists like serotonin to the receptor, thereby preventing the initiation of this signaling cascade.

Conclusion

Piboserod hydrochloride is a potent and selective antagonist of the 5-HT4 receptor. The available data demonstrate its high affinity for the human 5-HT4(c) subtype and its ability to functionally antagonize 5-HT4 receptor-mediated responses in various tissues. While its selectivity over the 5-HT2B receptor is established, a detailed characterization of its binding affinity and functional potency across the full spectrum of 5-HT4 receptor splice variants is not extensively documented in the public domain. Further research is warranted to fully elucidate the subtype selectivity of piboserod, which would provide a more nuanced understanding of its pharmacological profile and could inform the development of future, more targeted 5-HT4 receptor modulators. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working with this and related compounds.

References

- 1. Irritable bowel syndrome: new agents targeting serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Piboserod (SB 207266), a selective 5-HT4 receptor antagonist, reduces serotonin potentiation of neurally-mediated contractile responses of human detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective and functional 5-hydroxytryptamine4 receptor antagonism by SB 207266 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

An In-depth Technical Guide to the Pharmacological Profile of Piboserod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piboserod hydrochloride (also known as SB 207266) is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated for the treatment of irritable bowel syndrome (IBS), its development later shifted towards cardiovascular applications, specifically atrial fibrillation and heart failure, due to the role of 5-HT4 receptors in cardiac tissue. This technical guide provides a comprehensive overview of the pharmacological profile of Piboserod, detailing its mechanism of action, pharmacodynamics, and key preclinical and clinical findings. The document includes structured data summaries, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a thorough resource for the scientific community.

Introduction

Piboserod is a synthetic organic compound that acts as a competitive antagonist at the 5-HT4 receptor.[1] The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is widely distributed throughout the body, including the gastrointestinal tract, urinary bladder, and cardiovascular system. Its activation is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] By blocking this receptor, Piboserod modulates various physiological processes, which has led to its investigation in a range of therapeutic areas.

Mechanism of Action

Piboserod exhibits high affinity and selectivity for the 5-HT4 receptor. It competitively inhibits the binding of serotonin (B10506) (5-HT) to this receptor, thereby preventing the initiation of the downstream signaling cascade. In cardiac myocytes, activation of the 5-HT4 receptor by serotonin leads to a positive inotropic and chronotropic effect through the Gs-adenylyl cyclase-cAMP-PKA pathway.[2] Piboserod effectively blocks these effects. In the detrusor muscle of the urinary bladder, 5-HT4 receptor activation potentiates neurally-mediated contractile responses; Piboserod antagonizes this potentiation.[3]

Signaling Pathway of 5-HT4 Receptor in Cardiomyocytes

Signaling Pathway of 5-HT4 Receptor in Detrusor Muscle Neuromuscular Junction

Pharmacological Data

The following tables summarize the key quantitative pharmacological data for this compound.

Table 1: Receptor Binding Affinity

| Parameter | Species | Receptor | Radioligand | Tissue/Cell Line | Value | Reference |

| Ki | Human | 5-HT4 | [3H]-GR113808 | HEK293 cells | ~0.1 nM | [4] |

| Ki | Human | 5-HT4 | Not Specified | Not Specified | ~1.5 nM | MedKoo Biosciences |

| pKi | Human | 5-HT4(c) | [3H]-GR113808 | HEK293 cells | 10.4 ± 0.1 | [5] |

| pKi | Human | 5-HT2B | Not Specified | Not Specified | 6.6 ± 0.1 | [5] |

Table 2: In Vitro Functional Antagonism

| Parameter | Species | Tissue/Assay | Agonist | Measured Effect | Value | Reference |

| KB | Human | Detrusor Muscle | Serotonin | Potentiation of EFS-induced contraction | 0.56 ± 0.09 nM | [6] |

| pA2 | Guinea Pig | Distal Colon | Serotonin | Cholinergically-mediated contractions | 10.6 ± 0.1 | [7] |

Table 3: In Vivo Efficacy

| Animal Model | Species | Measured Effect | Piboserod Dose | Result | Reference |

| Heart Failure (Post-MI) | Rat | LV systolic diameter | Not specified | 6.1% reduction | [8] |

| Heart Failure (Post-MI) | Rat | Heart weight | Not specified | 10.2% reduction | [8] |

| Heart Failure (Post-MI) | Rat | Lung weight | Not specified | 13.1% reduction | [8] |

| 5-HT4 Receptor Occupancy | Rat | Striatal 5-HT4 receptor occupancy | 2.0 mg/kg | ED50 | [9] |

| Heidenhain Pouch | Dog | Antagonism of 5-HT evoked contractions (oral) | 9.6 µg/kg | ID50 | [7] |

| Heidenhain Pouch | Dog | Antagonism of 5-HT evoked contractions (i.v.) | 1.3 µg/kg | ID50 | [7] |

Table 4: Clinical Trial Data (Heart Failure)

| Study Phase | Patient Population | Treatment | Duration | Primary Endpoint | Result | Reference |

| Phase II | NYHA class II-IV HF, LVEF ≤0.35 | Piboserod 80 mg | 24 weeks | LVEF (cardiac MRI) | Significant increase in LVEF by 1.7% vs. placebo (p=0.020) | [2][10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of Piboserod for the human 5-HT4 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human 5-HT4(c) receptor splice variant.[11]

-

Incubation: Unlabeled Piboserod (at various concentrations) is incubated with [3H]-GR113808 (a selective 5-HT4 antagonist radioligand, at a constant concentration, e.g., 0.15 nM) and the prepared cell membranes (e.g., 2 µg protein) in a total assay volume of 400 µL.[5][11] The incubation is typically carried out for 1 hour at room temperature.[11]

-

Filtration: The binding reaction is terminated by rapid filtration over GF/B filter plates to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The amount of bound radioactivity on the filters is quantified by liquid scintillation spectroscopy.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model, from which the IC50 (concentration of Piboserod that inhibits 50% of specific [3H]-GR113808 binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Isolated Human Detrusor Muscle Contraction

Objective: To determine the functional antagonist potency (KB) of Piboserod against serotonin-induced potentiation of neurally-mediated contractions in human detrusor muscle.

Protocol:

-

Tissue Preparation: Strips of human detrusor muscle are mounted in Krebs-HEPES buffer under a resting tension of 500 mg.[6]

-

Electrical Field Stimulation (EFS): EFS (20 Hz, 1 ms (B15284909) duration at 300 mA for 5 s) is applied continuously at 1-minute intervals to induce neurally-mediated contractions.[6]

-

Pharmacological Blockade: Experiments are performed in the presence of methysergide (B1194908) (1 µM) and ondansetron (B39145) (3 µM) to block 5-HT1/5-HT2 and 5-HT3 receptors, respectively, isolating the 5-HT4 receptor-mediated effect.[6]

-

Concentration-Response Curves: After stabilization of the EFS-induced contractions, concentration-response curves to serotonin (0.1 nM - 100 µM) are constructed in the absence or presence of Piboserod (e.g., 1 nM and 100 nM).[6]

-

Data Analysis: The potentiation of EFS-induced contractions by serotonin is measured. The antagonist dissociation constant (KB) for Piboserod is calculated from the rightward shift of the serotonin concentration-response curve in the presence of the antagonist.

In Vivo Model: Rat Model of Heart Failure

Objective: To evaluate the effect of chronic Piboserod treatment on cardiac function in a rat model of heart failure induced by myocardial infarction.

Protocol:

-

Induction of Myocardial Infarction: Male Sprague-Dawley or Lewis inbred rats are anesthetized. A left-sided thoracotomy is performed, and the left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.[7][12][13]

-

Post-Operative Care and HF Development: The chest is closed, and the animals are allowed to recover. Over several weeks, the rats develop heart failure characterized by left ventricular remodeling and dysfunction.[12]

-

Treatment: Following the development of heart failure, rats are treated with Piboserod or a vehicle control, typically via oral administration, for a specified duration (e.g., several weeks).[8]

-

Assessment of Cardiac Function: Cardiac function is assessed in vivo using techniques such as echocardiography to measure parameters like left ventricular systolic diameter, posterior wall thickening, and shortening velocity.[8]

-

Ex Vivo Analysis: At the end of the study, hearts may be excised for ex vivo analysis, including measurement of heart weight, lung weight (as an indicator of pulmonary congestion), and functional studies on isolated papillary muscles.[8]

Pharmacokinetics

Piboserod is orally active.[4][7] In dogs, the ID50 for antagonizing 5-HT-evoked contractions was 9.6 µg/kg following oral administration, compared to 1.3 µg/kg following intravenous administration.[7] In a rat study to determine in vivo 5-HT4 receptor occupancy, the effective dose to achieve 50% receptor occupancy (ED50) in the striatum was 2.0 mg/kg.[9]

Clinical Development and Conclusion

Piboserod was initially investigated for IBS but development for this indication was discontinued (B1498344).[3] Subsequently, it was evaluated for atrial fibrillation and heart failure. A Phase II clinical trial in patients with symptomatic heart failure demonstrated that Piboserod (80 mg for 24 weeks) produced a small but statistically significant improvement in left ventricular ejection fraction.[2][10] However, this was not accompanied by significant changes in other efficacy parameters, and the clinical relevance of this finding remains uncertain.[2][10] Development of Piboserod was ultimately discontinued.

Despite its discontinued clinical development, this compound remains a valuable research tool as a potent and selective 5-HT4 receptor antagonist. Its well-characterized pharmacological profile makes it suitable for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor in various biological systems. This guide provides a consolidated resource of its key pharmacological properties and the experimental methodologies used for their determination.

References

- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the 5-HT receptor potentiating neuromuscular cholinergic transmission in strips of human isolated detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-HT4 receptors on cholinergic nerves involved in contractility of canine and human large intestine longitudinal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

- 12. Chronic heart failure induced by coronary artery ligation in Lewis inbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel method for safe and accurate left anterior descending coronary artery ligation for research in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Piboserod Hydrochloride for Atrial Fibrillation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piboserod (B1663627) hydrochloride, a selective serotonin (B10506) 5-HT4 receptor antagonist, has been a subject of investigation for its potential therapeutic effects in cardiovascular diseases, including atrial fibrillation (AF). This technical guide provides an in-depth overview of the core research surrounding piboserod and its relevance to AF. While extensive clinical trial data for piboserod specifically in atrial fibrillation is not publicly available, this document synthesizes findings from preclinical studies on related 5-HT4 antagonists and relevant clinical trials of piboserod in other cardiac conditions to offer a comprehensive resource for researchers. The guide details the underlying mechanism of action, summarizes key quantitative data from relevant studies, outlines experimental protocols, and provides visualizations of signaling pathways and experimental workflows.

Introduction to Piboserod and its Rationale in Atrial Fibrillation

Piboserod is a potent and selective antagonist of the serotonin 5-HT4 receptor.[1] The rationale for its investigation in atrial fibrillation stems from the presence and functional role of 5-HT4 receptors in atrial myocardium.[1] Stimulation of these receptors has been linked to positive chronotropic and inotropic effects, which may contribute to the genesis of atrial arrhythmias.[1] Consequently, blockade of 5-HT4 receptors with an antagonist like piboserod presents a plausible therapeutic strategy for the management of atrial fibrillation.

Mechanism of Action: The 5-HT4 Receptor Signaling Pathway in Atrial Myocytes

In atrial myocytes, serotonin (5-HT) binding to the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that modulates cardiac electrophysiology. Activation of the receptor leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels and phospholamban. This phosphorylation enhances calcium influx and sarcoplasmic reticulum calcium uptake, contributing to increased contractility and heart rate. In the context of atrial fibrillation, this pathway's overstimulation is thought to contribute to the electrical instability of atrial tissue. Piboserod, by blocking the 5-HT4 receptor, is hypothesized to attenuate these downstream effects, thereby promoting a more stable atrial rhythm.

Preclinical Research on 5-HT4 Antagonists in Atrial Fibrillation Models

While specific preclinical data for piboserod in AF models are scarce, studies on other selective 5-HT4 receptor antagonists provide valuable insights into the potential electrophysiological effects of this drug class.

Electrophysiological Effects in a Porcine Model of Atrial Fibrillation

A study investigating the effects of the selective 5-HT4 antagonist SB203186 in a porcine model of AF induced by rapid atrial pacing demonstrated significant effects on key electrophysiological parameters.

Table 1: Electrophysiological Effects of a 5-HT4 Antagonist (SB203186) in a Porcine AF Model

| Parameter | Control Group (at 6h) | SB203186 Group (at 6h) | p-value |

| Atrial Effective Refractory Period (ERP) | Shortened | Preserved (less shortened) | <0.05 |

| Monophasic Action Potential (MAP) Duration | Shortened | Preserved (less shortened) | <0.05 |

Data are qualitative summaries from the cited study, as exact numerical values for all time points were not provided in the abstract.

Experimental Protocol: Porcine Model of AF

The following protocol outlines the methodology used in the preclinical study of a 5-HT4 antagonist in a porcine model of atrial fibrillation.

Clinical Research on Piboserod in a Cardiac Population

While a dedicated clinical trial for piboserod in atrial fibrillation has not been identified in the public domain, a Phase II clinical trial (NCT00421746) evaluated the effects of piboserod in patients with symptomatic heart failure. This study provides the most relevant clinical data and a detailed protocol for piboserod's use in a cardiac patient population.

Quantitative Data from the Piboserod Heart Failure Trial

The study was a prospective, double-blind, parallel-group trial where patients with NYHA class II-IV heart failure and a left ventricular ejection fraction (LVEF) of ≤35% were randomized to receive either piboserod 80 mg or a placebo for 24 weeks.

Table 2: Key Efficacy Endpoints from the Piboserod Heart Failure Trial (NCT00421746)

| Endpoint | Placebo Group (n=70) | Piboserod 80 mg Group (n=67) | p-value |

| Change in LVEF from baseline (%) | - | +1.7 | 0.020 |

| Change in LV end-systolic volume (mL) | - | -7 (from 165 to 158) | 0.060 |

Data extracted from the publication of the NCT00421746 trial.

Experimental Protocol: Phase II Clinical Trial in Heart Failure

The following diagram illustrates the workflow of the Phase II clinical trial of piboserod in patients with heart failure.

Discussion and Future Directions

The available evidence suggests that antagonism of the 5-HT4 receptor is a viable strategy for modulating atrial electrophysiology. Preclinical studies with selective 5-HT4 antagonists have demonstrated the potential to prevent or reduce the electrophysiological remodeling associated with atrial fibrillation. While clinical data for piboserod in AF is lacking, the findings from the heart failure trial indicate that the drug is pharmacologically active in the human heart and can induce modest improvements in cardiac function.

Future research in this area should focus on several key aspects:

-

Preclinical Efficacy Studies: Conducting preclinical studies with piboserod in established animal models of atrial fibrillation to directly assess its effects on AF burden, duration, and electrophysiological parameters.

-

Dose-Ranging and Safety Studies: If preclinical efficacy is established, well-designed Phase I and II clinical trials in patients with paroxysmal atrial fibrillation would be necessary to determine the optimal dose, safety profile, and preliminary efficacy of piboserod for this indication.

-

Biomarker Development: Identifying and validating biomarkers that could predict patient response to 5-HT4 antagonist therapy would be crucial for patient stratification in future clinical trials.

Conclusion

Piboserod hydrochloride represents a targeted therapeutic approach for atrial fibrillation by antagonizing the 5-HT4 receptor. While direct clinical evidence in AF is not available, the mechanistic rationale is strong, and preclinical data from related compounds are encouraging. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge and to design future studies to fully elucidate the therapeutic potential of piboserod in the management of atrial fibrillation.

References

Investigating the Potential Role of Piboserod in Attenuating Cardiac Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in most heart diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. Despite its prevalence, effective anti-fibrotic therapies remain elusive. Piboserod, a selective serotonin (B10506) 5-HT4 receptor antagonist, has been investigated for its effects on left ventricular function in heart failure. This technical guide explores the potential, yet currently unproven, role of Piboserod in modulating cardiac fibrosis. We provide a comprehensive overview of established experimental models of cardiac fibrosis, delve into the key signaling pathways implicated in its pathogenesis, and present a hypothesized mechanism through which Piboserod could exert anti-fibrotic effects. This document serves as a resource for researchers interested in exploring the therapeutic potential of targeting the 5-HT4 receptor in the context of cardiac fibrosis.

Introduction to Cardiac Fibrosis

Myocardial fibrosis is a pathological process involving the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, which are responsible for excessive ECM production.[1][2] This leads to a progressive replacement of healthy myocardial tissue with non-contractile fibrous tissue, impairing both systolic and diastolic function.[3][4] Key molecular mediators of cardiac fibrosis include transforming growth factor-beta (TGF-β), angiotensin II, and endothelin-1, which activate intracellular signaling cascades that promote a fibrotic response.[5]

Piboserod is a selective antagonist of the serotonin 5-HT4 receptor.[6] The 5-HT4 receptor, a Gs-protein coupled receptor, is known to be upregulated in the failing heart, and its stimulation leads to positive inotropic and chronotropic effects.[7][8] While clinical studies have evaluated Piboserod's impact on cardiac function in heart failure patients, its specific effects on the underlying fibrotic processes have not been extensively studied.[6][9] Given the intricate role of serotonin signaling in cardiovascular remodeling, investigating the potential anti-fibrotic properties of Piboserod is a logical next step.[10]

Experimental Models of Cardiac Fibrosis

To investigate the potential anti-fibrotic effects of Piboserod, robust and reproducible animal models of cardiac fibrosis are essential. The choice of model depends on the specific aspect of cardiac fibrosis being studied.

Angiotensin II (Ang II)-Induced Fibrosis

This model recapitulates fibrosis driven by the renin-angiotensin-aldosterone system (RAAS), a key pathway in hypertensive heart disease.[11][12]

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice are commonly used.[13]

-

Ang II Administration: Angiotensin II is continuously infused via subcutaneously implanted osmotic minipumps at a dose that induces hypertension and cardiac fibrosis.

-

Duration: The infusion is typically maintained for 2 to 4 weeks.[12]

-

Piboserod Treatment: Piboserod or vehicle control would be administered daily via oral gavage or through a separate osmotic pump, starting concurrently with or prior to Ang II infusion.

-

Endpoint Analysis: At the end of the study period, hearts are harvested for histological analysis (Masson's trichrome or Picrosirius red staining), gene expression analysis of fibrotic markers (e.g., Collagen I, Collagen III, α-SMA), and protein analysis (Western blotting).[11][14] Cardiac function is assessed via echocardiography.

Isoproterenol (ISO)-Induced Fibrosis

This model mimics fibrosis resulting from excessive β-adrenergic stimulation, a hallmark of chronic heart failure.[15][16]

Experimental Protocol:

-

Animal Model: Various mouse strains can be used, with the severity of fibrosis being strain-dependent.[16]

-

ISO Administration: Isoproterenol is administered via daily subcutaneous injections or continuous infusion with an osmotic pump. Dosing can be varied to induce either hypertrophy or significant fibrosis.[15][17]

-

Duration: Treatment duration typically ranges from 7 to 14 days.[15]

-

Piboserod Treatment: Concurrent administration of Piboserod would allow for the assessment of its ability to counteract β-agonist-induced fibrosis.

-

Endpoint Analysis: Similar to the Ang II model, endpoints include histological quantification of fibrosis, and gene and protein expression of fibrotic markers.[18][19]

Transverse Aortic Constriction (TAC)

The TAC model simulates pressure overload-induced cardiac hypertrophy and subsequent fibrosis, mimicking conditions like aortic stenosis and hypertension.[20][21][22]

Experimental Protocol:

-

Surgical Procedure: A suture is tied around the transverse aorta between the innominate and left common carotid arteries to create a defined stenosis.[13]

-

Animal Model: Mice are the most common species used for this procedure.[21]

-

Duration: The pressure overload is maintained for several weeks (typically 4-8 weeks) to allow for the development of significant fibrosis.[23]

-

Piboserod Treatment: Piboserod administration would typically begin after the TAC surgery.

-

Endpoint Analysis: Echocardiography is used to monitor cardiac function and hypertrophy over time. Post-mortem analysis includes heart weight to body weight ratio, histological assessment of fibrosis, and molecular analysis of fibrotic signaling pathways.[13][23]

Experimental Workflow for a Cardiac Fibrosis Model

Caption: A generalized workflow for investigating Piboserod in a cardiac fibrosis model.

Key Signaling Pathways in Cardiac Fibrosis

Understanding the molecular pathways driving cardiac fibrosis is crucial for identifying potential therapeutic targets.

The TGF-β Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis in the heart and other organs.[24]

-

Activation: Latent TGF-β is activated in response to cardiac injury.

-

Receptor Binding: Active TGF-β binds to its type II receptor, which then recruits and phosphorylates the type I receptor.

-

SMAD-dependent (Canonical) Pathway: The activated type I receptor phosphorylates SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, including collagens and α-SMA.[5]

-

SMAD-independent (Non-canonical) Pathways: TGF-β can also activate other pathways, such as MAPKs (p38, JNK, ERK) and PI3K/Akt, which contribute to the fibrotic response.[5][24]

TGF-β Signaling in Cardiac Fibroblasts

Caption: The canonical TGF-β/SMAD signaling pathway leading to pro-fibrotic gene expression.

Serotonin Signaling in the Heart

Serotonin (5-HT) exerts a wide range of effects on the cardiovascular system through various receptor subtypes.[25][26] While the role of 5-HT4 receptors in fibrosis is not well-defined, the 5-HT2B receptor has been directly implicated in cardiac remodeling.

-

5-HT2B Receptor: Activation of the 5-HT2B receptor on cardiac fibroblasts has been shown to promote a pro-fibrotic phenotype.[17][27] This includes increased proliferation, differentiation into myofibroblasts, and the production of inflammatory cytokines.[17][28] Blockade of the 5-HT2B receptor can prevent cardiac hypertrophy and fibrosis in some experimental models.[29]

5-HT2B Receptor Signaling in Cardiac Fibroblasts

Caption: The pro-fibrotic signaling cascade initiated by 5-HT2B receptor activation.

Hypothesized Role of Piboserod in Cardiac Fibrosis

While direct evidence is lacking, a potential anti-fibrotic role for Piboserod can be hypothesized based on the known functions of the 5-HT4 receptor and potential signaling crosstalk.

The 5-HT4 receptor is coupled to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) upon activation.[7] Chronic elevation of cAMP through pathways like β-adrenergic stimulation is known to be detrimental and can contribute to cardiac remodeling. It is plausible that in a failing heart, where 5-HT4 receptors are upregulated, their chronic stimulation contributes to a pro-fibrotic environment.

By antagonizing the 5-HT4 receptor, Piboserod could potentially:

-

Reduce cAMP-mediated pro-fibrotic signaling: Attenuate downstream signaling cascades that may be activated by chronic 5-HT4 receptor stimulation.

-

Modulate crosstalk with other pro-fibrotic pathways: The cAMP pathway can interact with other signaling systems, including those activated by TGF-β and Ang II. Piboserod might indirectly influence these pathways.

-

Improve overall cardiac function: By reducing the positive chronotropic and inotropic effects of 5-HT in a failing heart, Piboserod may lessen cardiac stress, thereby indirectly reducing the stimuli for fibrotic remodeling.[6][30]

Hypothesized Anti-Fibrotic Mechanism of Piboserod

Caption: A proposed mechanism for Piboserod's potential anti-fibrotic action via 5-HT4 receptor antagonism.

Data Presentation and Quantitative Analysis

Quantitative analysis is paramount in assessing the efficacy of an anti-fibrotic agent. Below are tables summarizing the types of quantitative data that would be essential to collect in studies investigating Piboserod's role in cardiac fibrosis, with example data from literature on related compounds and models.

Table 1: Histological Quantification of Cardiac Fibrosis

| Treatment Group | Model | Quantification Method | Fibrotic Area (%) |

| Sham | Ang II | Masson's Trichrome | 1.1 ± 0.5[4] |

| Ang II + Vehicle | Ang II | Masson's Trichrome | 2.6 ± 1.5[4] |

| Ang II + Piboserod | Ang II | Masson's Trichrome | Hypothetical Data |

| Sham | ISO | Picrosirius Red | ~1[16] |

| ISO + Vehicle | ISO | Picrosirius Red | ~7 (strain-dependent)[16] |

| ISO + Piboserod | ISO | Picrosirius Red | Hypothetical Data |

Table 2: Gene Expression of Pro-Fibrotic Markers (Relative to Sham)

| Treatment Group | Model | Collagen I (Col1a1) | Collagen III (Col3a1) | α-SMA (Acta2) |

| Ang II + Vehicle | Ang II | ↑↑↑ | ↑↑↑ | ↑↑ |

| Ang II + Piboserod | Ang II | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| ISO + Vehicle | ISO | ↑↑↑[15] | ↑↑[15] | ↑↑[15] |

| ISO + Piboserod | ISO | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Table 3: Echocardiographic Assessment of Cardiac Function

| Treatment Group | Model | LVEF (%) | FS (%) | LVID;d (mm) |

| Ang II + Vehicle | Ang II | ↓ | ↓ | ↑ |

| Ang II + Piboserod | Ang II | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| TAC + Vehicle | TAC | ↓[21] | ↓[21] | ↑[21] |

| TAC + Piboserod | TAC | Hypothetical Data | Hypothetical Data | Hypothetical Data |

(LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; LVID;d: Left Ventricular Internal Diameter in Diastole)

Conclusion and Future Directions

While Piboserod has been studied in the context of heart failure, its direct effects on cardiac fibrosis remain an unexplored but promising area of research. This guide outlines the established models, key signaling pathways, and a hypothesized mechanism of action to provide a framework for investigating the potential anti-fibrotic properties of this 5-HT4 receptor antagonist. Future studies should focus on testing Piboserod in preclinical models of cardiac fibrosis, such as those induced by Angiotensin II, isoproterenol, or TAC. Key endpoints should include comprehensive histological and molecular quantification of fibrosis, as well as detailed assessment of cardiac function. Elucidating the role of the 5-HT4 receptor in cardiac fibrosis could open new avenues for the development of targeted anti-fibrotic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Quantitative analysis of myocardial fibrosis in normals, hypertensive hearts, and hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Therapeutic Targets for the Treatment of Cardiac Fibrosis and Cancer: Focusing on TGF-β Signaling [frontiersin.org]

- 6. Effect of piboserod, a 5-HT4 serotonin receptor antagonist, on left ventricular function in patients with symptomatic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cardiovascular remodeling and the peripheral serotonergic system | Thoracic Key [thoracickey.com]

- 11. Frontiers | Farrerol prevents Angiotensin II-induced cardiac remodeling in vivo and in vitro [frontiersin.org]

- 12. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]

- 16. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A time-series minimally invasive transverse aortic constriction mouse model for pressure overload-induced cardiac remodeling and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice [frontiersin.org]

- 22. Transverse Aortic Constriction (TAC) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

- 24. Transforming Growth Factor (TGF)-β signaling in cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Serotonin Receptors in Myocardial Infarction: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Serotonin 5-HT2B receptor in cardiac fibroblast contributes to cardiac hypertrophy: a new therapeutic target for heart failure? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. bec.uac.bj [bec.uac.bj]

- 29. Contribution of serotonin to cardiac remodeling associated with hypertensive diastolic ventricular dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Effects of treatment with a 5-HT4 receptor antagonist in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Piboserod Hydrochloride for Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piboserod (B1663627) hydrochloride is a selective serotonin (B10506) 5-HT4 receptor antagonist that has been investigated as a potential therapeutic agent for heart failure. The rationale for its use in this indication stems from the observation that myocardial 5-HT4 receptors are upregulated and activated in failing hearts.[1] This increased signaling through the 5-HT4 receptor, which shares a downstream pathway with β-adrenergic receptors, is hypothesized to contribute to the pathophysiology of heart failure.[2] This technical guide provides an in-depth overview of the early-stage research on piboserod hydrochloride for heart failure, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action: 5-HT4 Receptor Antagonism in Heart Failure

In the failing heart, there is an increased expression of 5-HT4 receptors in ventricular muscle.[1] The binding of serotonin (5-HT) to these Gs-coupled receptors activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade is similar to that of β-adrenergic receptors and is thought to contribute to detrimental effects in the chronically failing heart, such as adverse remodeling and arrhythmias. Piboserod, as a selective 5-HT4 receptor antagonist, is designed to block these effects.

Figure 1: 5-HT4 Receptor Signaling Pathway

Preclinical Research

An early preclinical study investigated the effects of a 5-HT4 receptor antagonist, SB207266 (piboserod), in a rat model of heart failure induced by myocardial infarction.

Quantitative Data Summary

The following table summarizes the key findings from the preclinical study in a rat model of post-infarction heart failure.

| Parameter | Placebo Group (MIpl) | Piboserod Group (MIint) | Percentage Change |

| In Vivo Cardiac Function | |||

| LV Diastolic Diameter | N/A | N/A | 4.6% lower |

| Mitral Flow Deceleration | N/A | N/A | 24.2% lower |

| LV Systolic Diameter | N/A | N/A | 6.1% lower |

| Heart Weight | N/A | N/A | 10.2% lower |

| Lung Weight | N/A | N/A | 13.1% lower |

| Ex Vivo Myocardial Function | |||

| Inotropic Response to Isoprenaline (10 µM) | N/A | N/A | 36% higher |

| Inotropic Response to 5-HT (10 µM) | N/A | N/A | 57% lower |

Note: Specific baseline and post-treatment values for the placebo and piboserod groups were not provided in the source material, only the percentage changes.

Experimental Protocol: Rat Model of Post-Infarction Heart Failure

The study utilized a well-established rat model of heart failure induced by ligation of the left anterior descending (LAD) coronary artery.

-

Animal Model: Male Wistar rats were used.

-

Surgical Procedure:

-

The rats were anesthetized, intubated, and ventilated.

-

A left thoracotomy was performed to expose the heart.

-

The LAD coronary artery was ligated to induce a myocardial infarction.

-

The chest was closed, and the animals were allowed to recover.

-

-

Treatment:

-

Six weeks after the induction of myocardial infarction, surviving rats with congestive heart failure were randomized to receive either piboserod (SB207266) at a dose of 0.5 mg/kg/day or a placebo.

-

The drug was administered continuously for six weeks via subcutaneously implanted mini-osmotic pumps.

-

-

Assessments:

-

In Vivo Cardiac Function: Echocardiography was performed to assess left ventricular dimensions and function.

-

Ex Vivo Myocardial Function: Isolated left ventricular papillary muscles were used to evaluate the inotropic response to isoprenaline and serotonin.

-

Gene Expression: Real-time quantitative RT-PCR was used to measure mRNA levels of various cardiac markers.

-

Figure 2: Preclinical Experimental Workflow

Clinical Research: Phase II Trial (NCT00421746)

A prospective, double-blind, parallel-group, randomized controlled trial was conducted to evaluate the effect of piboserod on left ventricular function in patients with symptomatic heart failure.[3]

Quantitative Data Summary

Efficacy Results

| Endpoint | Placebo (n=70) | Piboserod 80 mg (n=67) | Treatment Effect (Piboserod vs. Placebo) | P-value |

| Change in LVEF (%) from Baseline | +1.7% (95% CI: 0.3, 3.2) | 0.020 | ||

| Change in LV End-Systolic Volume (mL) from Baseline | 165 (baseline) | 158 (post-treatment) | -7 mL | 0.060 |

LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; CI: Confidence Interval.

Baseline Patient Characteristics

| Characteristic | Placebo (n=70) | Piboserod (n=67) |

| Age (years), mean (SD) | 64.1 (10.9) | 63.8 (10.1) |

| Male, n (%) | 58 (83) | 57 (85) |

| NYHA Class, n (%) | ||

| II | 42 (60) | 41 (61) |

| III | 27 (39) | 25 (37) |

| IV | 1 (1) | 1 (2) |

| Ischemic Etiology, n (%) | 49 (70) | 45 (67) |

| LVEF (%), mean (SD) | 26.1 (6.2) | 26.5 (6.4) |

| LV End-Diastolic Volume (mL), mean (SD) | 231 (68) | 235 (62) |

| LV End-Systolic Volume (mL), mean (SD) | 172 (61) | 173 (55) |

| NT-proBNP (pg/mL), median (IQR) | 1234 (568-2450) | 1180 (600-2187) |

| Beta-blocker Use, n (%) | 63 (90) | 60 (90) |

| ACE Inhibitor/ARB Use, n (%) | 68 (97) | 65 (97) |

| Diuretic Use, n (%) | 63 (90) | 61 (91) |

SD: Standard Deviation; NYHA: New York Heart Association; LVEF: Left Ventricular Ejection Fraction; LV: Left Ventricular; NT-proBNP: N-terminal pro-B-type natriuretic peptide; IQR: Interquartile Range; ACE: Angiotensin-Converting Enzyme; ARB: Angiotensin Receptor Blocker.

Experimental Protocol: Phase II Clinical Trial

-

Study Design: A prospective, double-blind, parallel-group, randomized controlled trial.[3]

-

Inclusion Criteria:

-

Patients with New York Heart Association (NYHA) class II-IV heart failure.

-

Left ventricular ejection fraction (LVEF) ≤ 0.35.

-

Receiving standard heart failure treatment.

-

-

Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results.

-

Randomization and Treatment:

-

Patients were randomized to receive either placebo (n=70) or piboserod 80 mg (n=67) once daily for 24 weeks.

-

The piboserod treatment included a 4-week up-titration period.

-

-

Primary Endpoint: Change in LVEF as measured by cardiac magnetic resonance imaging (MRI).[3]

-

Secondary Endpoints:

-

LV volumes.

-

N-terminal pro-brain natriuretic peptide (NT-proBNP) levels.

-

Norepinephrine levels.

-

Quality of life assessments.

-

6-minute walk test.

-

Pharmacokinetics and Safety

Pharmacokinetics

Safety and Tolerability

In the Phase II clinical trial, patients treated with piboserod reported more adverse events compared to the placebo group.[3] However, the number of events was too small to identify any specific safety concerns.[3]

Conclusion

Early-stage research on this compound for heart failure suggests a potential, albeit modest, beneficial effect on left ventricular function. The mechanism of action, through selective 5-HT4 receptor antagonism, is biologically plausible given the upregulation of these receptors in the failing heart. A preclinical study in a rat model of heart failure demonstrated improvements in cardiac hemodynamics.[2] A Phase II clinical trial in patients with symptomatic heart failure showed a small but statistically significant improvement in LVEF with piboserod treatment.[3] However, this improvement in LVEF did not translate into significant changes in other efficacy parameters such as neurohormones, quality of life, or exercise tolerance, and more adverse events were reported in the piboserod group.[3] The clinical relevance of these findings remains uncertain, and further research would be needed to fully elucidate the therapeutic potential and safety profile of piboserod in the management of heart failure.

References

Methodological & Application

Dissolving Piboserod Hydrochloride for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Piboserod hydrochloride for use in cell culture experiments. Piboserod is a selective antagonist of the 5-HT4 receptor, making it a valuable tool for studying serotonergic signaling pathways in various cellular models.

Physicochemical and Solubility Data

This compound is a white to off-white solid. Its solubility in common laboratory solvents is crucial for the preparation of stock solutions for in vitro studies. The following table summarizes the available solubility data.

| Solvent | Solubility | Notes |

| Water | Soluble | [1] |

| DMSO (Dimethyl Sulfoxide) | Soluble | [2] Commercially available as a 10 mM solution.[3] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for long-term storage of small molecule inhibitors.

Materials:

-

This compound (powder)

-

Anhydrous DMSO (cell culture grade)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-